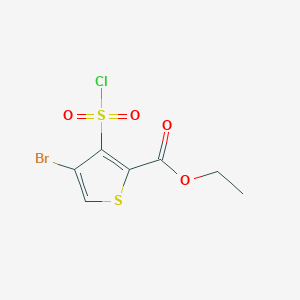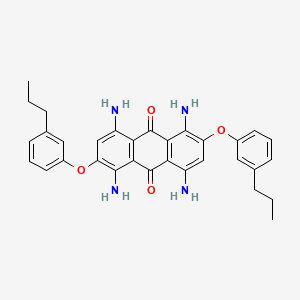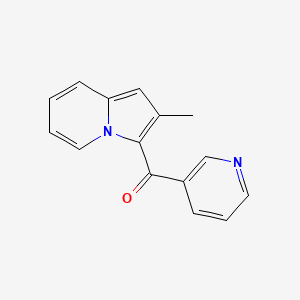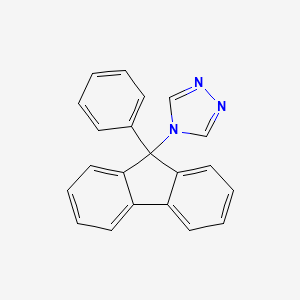
Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to facilitate the formation of the thiophene ring .
Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives can be formed.
Oxidation Products: Oxidized forms of the sulfonyl group.
Coupling Products: Complex thiophene-based polymers and conjugated systems.
Scientific Research Applications
Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Thiophene-2-carbohydrazide: Used in the synthesis of antimicrobial and chemotherapeutic agents.
5-Bromothiophene-2-carbohydrazide: Similar in structure and used in similar applications.
Uniqueness: Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate stands out due to its unique combination of bromine, chlorine, and sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C7H6BrClO4S2 |
|---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H6BrClO4S2/c1-2-13-7(10)5-6(15(9,11)12)4(8)3-14-5/h3H,2H2,1H3 |
InChI Key |
KIYYXFGNJYSPNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)


![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)

![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)





![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)


